2-(Phenylmethyl)-1-naphthalenesulfonic acid
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Overview
Description
2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene. This can be achieved by reacting 2-(Phenylmethyl)-1-naphthalene with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethyl)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Phenylmethyl)-1-naphthalenesulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules. The phenylmethyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylmethyl)-1-naphthalene: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, which affects its hydrophobic interactions and binding affinity.
Benzylsulfonic acid: Contains a benzyl group instead of a naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
2-(Phenylmethyl)-1-naphthalenesulfonic acid is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound characterized by a naphthalene ring substituted with a phenylmethyl group and a sulfonic acid group. Its molecular formula is C₁₈H₁₈O₃S, with a molecular weight of approximately 298.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in biochemical research and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene using sulfuric acid under controlled conditions. This reaction is generally conducted at elevated temperatures to ensure complete sulfonation. In industrial settings, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. Catalysts and optimized parameters can enhance production efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonic acid group allows for strong ionic interactions with positively charged sites on proteins, which can influence enzyme activity and receptor interactions. Additionally, the aromatic rings may engage in π-π interactions, further modulating the activity of target molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in treating infections.
- Biochemical Probing : Its ability to interact with proteins makes it a valuable biochemical probe for studying protein functions and interactions.
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Naphthalenesulfonic Acid | C₁₁H₈O₃S | Lacks phenylmethyl group; simpler structure |
2-Amino-1-naphthalenesulfonic Acid | C₁₁H₉N₁O₃S | Contains an amino group instead of phenylmethyl |
1-(Phenylmethyl)-2-naphthalenesulfonic Acid | C₁₈H₁₈O₃S | Similar structure but different substitution pattern |
This table highlights the distinct combination of features that sets this compound apart from its analogs, contributing to its unique chemical reactivity and potential biological activity.
Example Study
In a study assessing the biological activity of various flavonoids against A549 cells, compounds were evaluated for their inhibitory effects on cell growth. While this study did not directly test this compound, it underscores the importance of structural features in determining biological activity.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 6l | 0.46 ± 0.02 | Induces apoptosis through mitochondrial pathways |
Compound 6k | 3.14 ± 0.29 | Similar apoptotic mechanisms |
These findings illustrate how structural modifications can significantly impact biological efficacy, suggesting that further investigation into this compound could yield important insights into its potential therapeutic applications.
Properties
CAS No. |
61702-93-0 |
---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11H,12H2,(H,18,19,20) |
InChI Key |
CBCZQJLYYRPMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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